4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate
Description
4-Methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate is a synthetic coumarin derivative esterified with a (2E)-3-(4-chlorophenyl)prop-2-enoate group. The coumarin core (4-methyl-2-oxochromen-7-yl) provides a planar aromatic system, while the (2E)-configured propenoate group introduces steric and electronic effects due to the 4-chlorophenyl substituent.
Properties
Molecular Formula |
C19H13ClO4 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H13ClO4/c1-12-10-19(22)24-17-11-15(7-8-16(12)17)23-18(21)9-4-13-2-5-14(20)6-3-13/h2-11H,1H3/b9-4+ |
InChI Key |
ZAHIHWZVFPTGJS-RUDMXATFSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-oxochromen-7-ol and 4-chlorocinnamic acid.
Esterification Reaction: The key step in the synthesis is the esterification of 4-methyl-2-oxochromen-7-ol with 4-chlorocinnamic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bond in the prop-2-enoate moiety.
Substitution: The aromatic ring in the chromenone core and the 4-chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate depends on its specific biological activity. Generally, chromenone derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
- 3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one (): This analogue replaces the 4-chlorophenyl group with a 4-dimethylaminophenyl moiety. The compound exhibits a melting point of 192°C and IR absorption at 1712 cm⁻¹ (C=O stretch), similar to the parent structure .
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one ():
A chalcone derivative with a 4-chlorophenyl group, this compound shares the halogenated aryl motif but lacks the coumarin core. Crystallographic studies show dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular packing and solubility. Such geometric variations highlight the impact of core structure on material properties .
| Property | 4-Methyl-2-oxochromen-7-yl (2E)-3-(4-Cl-Ph)prop-2-enoate | 3-(4-Dimethylamino-Ph) Analogue | (E)-3-(4-Cl-Ph) Chalcone |
|---|---|---|---|
| Core Structure | Coumarin | Coumarin | Chalcone |
| Aryl Substituent | 4-Chlorophenyl (electron-withdrawing) | 4-Dimethylaminophenyl (electron-donating) | 4-Chlorophenyl |
| Key Functional Groups | Ester, C=O, Cl | Ester, C=O, N(CH₃)₂ | Ketone, Cl |
| Melting Point | Not reported | 192°C | Not reported |
Stability and Degradation Pathways
- Umbelliferone Derivatives (): Umbelliferone (7-hydroxycoumarin) undergoes degradation under reflux to form hydroxylated, glucosylated, or methylated derivatives. In contrast, the esterification in 4-methyl-2-oxochromen-7-yl (2E)-3-(4-chlorophenyl)prop-2-enoate likely enhances stability, as ester groups are less prone to hydrolysis than hydroxyl groups under similar conditions .
Key Research Findings
- Electronic Effects: The 4-chlorophenyl group’s electron-withdrawing nature may enhance the electrophilicity of the propenoate chain, influencing reactivity in Michael addition or cycloaddition reactions.
- Crystallographic Behavior: Analogues like (E)-3-(4-chlorophenyl) chalcones exhibit variable dihedral angles (7.14°–56.26°), suggesting that substituent position and steric effects dictate molecular conformation and crystal packing .
- Biological Implications: The coumarin core’s planar structure facilitates intercalation or binding to biological targets, while the 4-chlorophenyl group may improve membrane permeability due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
